9-Anthracenecarboxylic acid
Overview
Description
9-Anthracenecarboxylic acid (9AC) is a compound that exhibits reversible photomechanical responses in its crystal form. This characteristic makes it a subject of interest for the development of photomechanical materials. The molecule's ability to undergo [4 + 4] photodimerization under light irradiation is central to its photomechanical properties .
Synthesis Analysis
The synthesis of 9AC and its derivatives has been explored to understand and enhance its photomechanical properties. For instance, fluorinated derivatives of 9AC have been synthesized, showing that the introduction of fluorine atoms can significantly affect the photomechanical response and recovery times of the resulting materials . Additionally, complexes of 9AC with silver and imidazoles have been synthesized, displaying notable antimicrobial activities . The synthesis of europium complexes with 9AC has also been reported, which exhibit luminescence properties that are sensitive to the solvent environment .
Molecular Structure Analysis
The molecular structure of 9AC and its derivatives has been extensively studied using techniques such as X-ray crystallography. These studies have revealed that the photomechanical properties are closely related to the molecular packing within the crystal lattice. For example, the introduction of fluorine atoms in certain positions of the 9AC molecule leads to variations in crystal packing, which in turn affects the mechanical properties of the material . The hydrogen bond dynamics in crystalline β-9AC have also been investigated, providing insights into the nature of hydrogen bonding and its implications for photochemical dynamics .
Chemical Reactions Analysis
9AC is known for its ability to form photodimers, which is a key reaction for its photomechanical behavior. The [4 + 4] photodimerization reaction can be induced by light, and the rate of photodimer dissociation varies among different derivatives, influencing the mechanical recovery of the material . The formation of stable radicals upon light irradiation has also been observed, which is significant for the development of photochromic and photomagnetic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9AC are influenced by its molecular structure and the nature of its derivatives. The photophysical properties, such as fluorescence and photostability, have been studied in various media, revealing that 9AC exhibits dual luminescence and that its emission properties can be attributed to molecular forms rather than excimers or excited tetramers . The photostability of 9AC has been found to be sensitive to the medium, with photodegradation rates varying significantly across different solvents . The luminescence properties of europium complexes with 9AC have also been investigated, showing enhanced fluorescence in certain solvents .
Scientific Research Applications
Photoinduced Twisting in Molecular Crystals
9-Anthracenecarboxylic acid is notable for its reversible photoinduced twisting in molecular crystals. This phenomenon is observed in microribbons of the compound, which twist rapidly upon exposure to uniform light irradiation and relax back to their original shape after the light is turned off. This ability to undergo multiple cycles of photoinduced motion without specialized irradiation conditions highlights its potential in developing photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011).
Fluorescence and Dimer Formation
The compound exhibits unique absorption and fluorescence spectra, forming hydrogen-bonded dimers that show broad fluorescence. The equilibrium constant for dimer formation in ethanol and the behavior of its fluorescence in various solvents have been extensively studied, contributing to our understanding of its excimer mechanisms (Suzuki, Fujii, Yoshiike, Komatsu, & Iida, 1978).
Photopolymerization and Material Applications
9-Anthracenecarboxylic acid, methylene ester (9AC-ME), a derivative of 9-anthracenecarboxylic acid, is used to form highly crystalline polymer nanorods. These nanorods, formed through a photocycloaddition reaction, exhibit flexibility, resistance to breakage, and insolubility in organic solvents, highlighting their potential for various material applications (Al‐Kaysi, Dillon, Kaiser, Mueller, Guirado, & Bardeen, 2007).
Dual Fluorescence Probing
Studies have used cyclodextrins and fluorescence spectroscopy to probe the dual fluorescence of 9-anthroic acid. This approach helps in understanding the molecular processes involving 9-anthroic acid, as its dual fluorescence is influenced by factors like pH, solvent, and concentration (Agbaria, Butterfield, & Warner, 1996).
Photodimerization in Solid State
The compound undergoes photodimerization in its crystalline form, producing various dimers. This process has been studied to understand the formation of head-to-head and head-to-tail anthracene dimers, offering insights into the photoreactivity of the compound (Ito, 1996).
Improved Photomechanical Materials
Fluorinated derivatives of 9-anthracene carboxylic acid have been synthesized to study their photomechanical properties. These studies aim to find materials with rapid photomechanical responses, contributing to the development of improved photomechanical materials (Zhu, Tong, Salinas, Al-Muhanna, Tham, Kisailus, Al‐Kaysi, & Bardeen, 2014).
Safety And Hazards
When handling 9-Anthracenecarboxylic acid, personal protective equipment/face protection should be worn . It should be ensured that there is adequate ventilation . Contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .
Future Directions
The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracenecarboxylic acid and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .
properties
IUPAC Name |
anthracene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFJBFNAQHLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16336-69-9 (hydrochloride salt) | |
Record name | 9-Anthroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049427 | |
Record name | 9-Anthracenecarboxylic acid | |
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Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 9-Anthroic acid | |
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Vapor Pressure |
0.00000022 [mmHg] | |
Record name | 9-Anthroic acid | |
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Product Name |
9-Anthracenecarboxylic acid | |
CAS RN |
723-62-6 | |
Record name | 9-Anthracenecarboxylic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=723-62-6 | |
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Record name | 9-Anthroic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Anthroic acid | |
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Record name | 9-Anthracenecarboxylic acid | |
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Record name | 9-Anthracenecarboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthracene-9-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.878 | |
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Record name | 9-ANTHROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VK69492FV | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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